molecular formula C19H13ClO5 B11481270 {5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furyl}(4-chlorophenyl)methanone

{5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furyl}(4-chlorophenyl)methanone

Cat. No.: B11481270
M. Wt: 356.8 g/mol
InChI Key: WIHRSAUXCWKCMP-UHFFFAOYSA-N
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Description

5-{[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHOXY}-2H-1,3-BENZODIOXOLE is a complex organic compound that features a benzodioxole core structure with a furan ring and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHOXY}-2H-1,3-BENZODIOXOLE typically involves multiple steps, starting with the preparation of the furan ring and the benzodioxole core. The chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction. The final step involves the methoxylation of the furan ring to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts acylation and methoxylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHOXY}-2H-1,3-BENZODIOXOLE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

5-{[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHOXY}-2H-1,3-BENZODIOXOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-{[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHOXY}-2H-1,3-BENZODIOXOLE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(4-BROMOBENZOYL)FURAN-2-YL]METHOXY}-2H-1,3-BENZODIOXOLE
  • 5-{[5-(4-FLUOROBENZOYL)FURAN-2-YL]METHOXY}-2H-1,3-BENZODIOXOLE

Uniqueness

5-{[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHOXY}-2H-1,3-BENZODIOXOLE is unique due to the presence of the chlorobenzoyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C19H13ClO5

Molecular Weight

356.8 g/mol

IUPAC Name

[5-(1,3-benzodioxol-5-yloxymethyl)furan-2-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C19H13ClO5/c20-13-3-1-12(2-4-13)19(21)17-8-6-15(25-17)10-22-14-5-7-16-18(9-14)24-11-23-16/h1-9H,10-11H2

InChI Key

WIHRSAUXCWKCMP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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